molecular formula C11H13FO3 B1445985 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid CAS No. 1564270-15-0

3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B1445985
CAS RN: 1564270-15-0
M. Wt: 212.22 g/mol
InChI Key: DREUIGOBYVJGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(4-fluoro-3-methoxyphenyl)boronic acid” is represented by the SMILES string COc1cc(ccc1F)B(O)O . This indicates that the compound contains a boronic acid group (B(O)O) attached to a fluoromethoxyphenyl group (COc1cc(ccc1F)).

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds, like 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of fluorinated compounds in medicinal chemistry. The development of practical synthesis methods for such intermediates is crucial for large-scale production, as demonstrated by Qiu et al. (2009) in their work on an easily performed synthesis process, which may have implications for the synthesis and application of 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid in pharmaceuticals (Qiu et al., 2009).

Chemosensors

Fluorinated compounds have been utilized in the development of chemosensors for detecting various analytes. For instance, different compounds based on 4-Methyl-2,6-diformylphenol have been able to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. This suggests that 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid could potentially be explored for the development of novel chemosensors (Roy, 2021).

Anticancer and Anti-inflammatory Applications

Compounds with similar structures, such as 4′-Geranyloxyferulic acid, have been investigated for their anti-inflammatory and anti-tumor properties. These findings indicate a possible area of research for 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid, suggesting its potential in dietary cancer chemoprevention and as an anti-inflammatory agent (Epifano et al., 2015).

Environmental and Analytical Chemistry

The study of polyfluoroalkyl chemicals in the environment, which focuses on their biodegradability and the impact on human and environmental health, provides insights into how fluorinated compounds can be assessed for environmental safety and degradation pathways. Such research could be relevant for assessing the environmental impact of 3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid and its derivatives (Liu & Avendaño, 2013).

Safety and Hazards

The safety information available for “(4-fluoro-3-methoxyphenyl)boronic acid” indicates that it has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The compound carries the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREUIGOBYVJGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 3
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 4
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 5
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 6
3-(4-Fluoro-3-methoxyphenyl)-2-methylpropanoic acid

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